molecular formula C33H24N4O2 B11565720 Malonic bis[N'-(9-anthrylmethylene)hydrazide]

Malonic bis[N'-(9-anthrylmethylene)hydrazide]

Cat. No.: B11565720
M. Wt: 508.6 g/mol
InChI Key: ZHLKROOMVOPRSJ-VQGAUUQYSA-N
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Description

Malonic bis[N’-(9-anthrylmethylene)hydrazide] is a compound that belongs to the class of hydrazides It is derived from malonic acid and anthrylmethylene hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malonic bis[N’-(9-anthrylmethylene)hydrazide] typically involves the reaction of malonic acid derivatives with anthrylmethylene hydrazide. One common method is the condensation reaction between malonic acid dihydrazide and 9-anthraldehyde in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for malonic bis[N’-(9-anthrylmethylene)hydrazide] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Malonic bis[N’-(9-anthrylmethylene)hydrazide] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Malonic bis[N’-(9-anthrylmethylene)hydrazide] has several scientific research applications:

Mechanism of Action

The mechanism of action of malonic bis[N’-(9-anthrylmethylene)hydrazide] involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s hydrazide group can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malonic bis[N’-(9-anthrylmethylene)hydrazide] is unique due to its anthrylmethylene group, which imparts specific electronic and steric properties. This makes it particularly useful in forming stable complexes with metal ions and in biological applications where specific interactions with enzymes are required .

Properties

Molecular Formula

C33H24N4O2

Molecular Weight

508.6 g/mol

IUPAC Name

N,N'-bis[(E)-anthracen-9-ylmethylideneamino]propanediamide

InChI

InChI=1S/C33H24N4O2/c38-32(36-34-20-30-26-13-5-1-9-22(26)17-23-10-2-6-14-27(23)30)19-33(39)37-35-21-31-28-15-7-3-11-24(28)18-25-12-4-8-16-29(25)31/h1-18,20-21H,19H2,(H,36,38)(H,37,39)/b34-20+,35-21+

InChI Key

ZHLKROOMVOPRSJ-VQGAUUQYSA-N

Isomeric SMILES

C1=CC=C2C(=C3C(=CC2=C1)C=CC=C3)/C=N/NC(=O)CC(=O)N/N=C/C4=C5C(=CC6=CC=CC=C46)C=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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